2-Ethyl[1,3]thiazolo[4,5-c]pyridine
Description
Overview of Thiazolopyridine Scaffolds in Contemporary Organic and Chemical Biology Research
Thiazolopyridine scaffolds are a class of fused heterocyclic systems that have garnered significant attention in contemporary organic and chemical biology research. researchgate.nettandfonline.com The fusion of the electron-rich thiazole (B1198619) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment that is conducive to a variety of chemical transformations and biological interactions. researchgate.net The structural diversity of thiazolopyridines is vast, with five possible isomeric forms depending on the fusion pattern of the two rings. tandfonline.com
In the realm of medicinal chemistry, thiazolopyridine derivatives have been investigated for a broad spectrum of pharmacological activities. nih.govtandfonline.comontosight.ai These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.gov For instance, certain thiazolopyridine derivatives have shown promise as inhibitors of cancer-related proteins and have demonstrated selective anti-proliferative effects in cancer cell lines. nih.govnih.gov The thiazolo[5,4-b]pyridine (B1319707) scaffold, in particular, has been utilized in the development of inhibitors for kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.govnih.gov Furthermore, some derivatives have been explored for their potential as anti-tubercular and anti-diabetic agents. tandfonline.comresearchgate.net
Beyond their medicinal applications, thiazolopyridine derivatives have also found utility in materials science, with applications in the development of semiconductor and photographic materials. tandfonline.comresearchgate.net The versatility of the thiazolopyridine scaffold stems from the numerous synthetic strategies that have been developed for its construction and functionalization. researchgate.netnih.gov These methods allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications. nih.gov
Table 1: Reported Biological Activities of Various Thiazolopyridine Scaffolds
| Biological Activity | Thiazolopyridine Isomer/Derivative | Reference(s) |
| Anticancer | Thiazolopyridine AV25R, Thiazolo[5,4-b]pyridine analogues | nih.govnih.govnih.gov |
| Anti-inflammatory | General thiazolopyridine derivatives | nih.gov |
| Antimicrobial | General thiazolopyridine derivatives | nih.govontosight.ai |
| Antiviral | General thiazolopyridine derivatives | nih.govontosight.ai |
| Anti-tubercular | General thiazolopyridine derivatives | nih.govtandfonline.com |
| Herbicidal | Thiazolopyridine derivatives inhibiting acyl-ACP thioesterase | acs.org |
| Kinase Inhibition (PI3K) | Thiazolo[5,4-b]pyridine derivatives | nih.gov |
Rationale for Research Focus on 2-Ethylnih.govresearchgate.netthiazolo[4,5-c]pyridine as a Privileged Scaffold
While extensive research has been conducted on the broader class of thiazolopyridines, the specific compound 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine (B1315820) represents a "privileged scaffold" worthy of focused investigation. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The rationale for considering 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine as such a scaffold is rooted in the established biological significance of the thiazolopyridine core and the influence of the ethyl substituent.
The thiazolo[4,5-c]pyridine core itself is a key structural component in molecules with documented biological activities. For example, derivatives of this scaffold have been synthesized and investigated for their potential therapeutic applications. nih.gov The introduction of a 2-ethyl group can modulate the physicochemical properties of the parent scaffold in several ways. The ethyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the ethyl group can engage in hydrophobic interactions within the binding pockets of biological targets, potentially influencing binding affinity and selectivity.
The exploration of 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine as a lead structure allows for systematic derivatization at other positions of the heterocyclic ring system. This can lead to the generation of a library of novel compounds with diverse pharmacological profiles. The relative simplicity of the 2-ethyl substituent provides a well-defined starting point for structure-activity relationship (SAR) studies, aiming to optimize the biological activity of the scaffold against a range of targets. Given the wide array of activities reported for the broader thiazolopyridine class, it is plausible that 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine could serve as a valuable building block for the discovery of new therapeutic agents.
Table 2: Basic Properties of 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine
| Property | Value |
| Molecular Formula | C8H8N2S |
| Molecular Weight | 164.23 g/mol |
| IUPAC Name | 2-ethyl- nih.govresearchgate.netthiazolo[4,5-c]pyridine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
98382-94-6 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-8-10-6-5-9-4-3-7(6)11-8/h3-5H,2H2,1H3 |
InChI Key |
HNRWMEWACVOUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1 2 Thiazolo 4,5 C Pyridine and Analogous Structures
Established Synthetic Routes to the Thiazolo[4,5-c]pyridine (B1315820) Core System
The construction of the thiazolo[4,5-c]pyridine ring system can be achieved through several established synthetic strategies. These routes primarily focus on the formation of the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core or vice versa.
Cyclocondensation Reactions for Thiazolopyridine Annulation
Cyclocondensation reactions represent a fundamental approach to forming the thiazolo[4,5-c]pyridine scaffold. A common strategy involves the reaction of an appropriately substituted aminopyridine with a reagent that provides the remaining atoms for the thiazole ring. For instance, the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophiles can lead to the formation of the fused ring system. dmed.org.ua
Another example involves the treatment of N-(pyridin-2-yl)furan-2-carboxamide with phosphorus pentasulfide (P2S5) to yield the corresponding carbothioamide. Subsequent oxidation with potassium ferricyanide (B76249) in an alkaline medium results in the formation of 2-(furan-2-yl)thiazolo[4,5-b]pyridine. dmed.org.ua While this example illustrates the formation of the [4,5-b] isomer, similar principles can be applied to synthesize the [4,5-c] isomer by starting with the appropriate pyridine precursor.
| Starting Material | Reagents | Product | Isomer |
| 2-Aminopyridine-3-thiol | Electrophiles | Thiazolo[4,5-b]pyridine (B1357651) derivatives | [4,5-b] |
| N-(Pyridin-2-yl)furan-2-carboxamide | 1. P2S5, Toluene2. K3[Fe(CN)6], NaOH | 2-(Furan-2-yl)thiazolo[4,5-b]pyridine | [4,5-b] |
Multi-Step Heterocyclization Strategies
Multi-step sequences provide a controlled and often high-yielding approach to the thiazolo[4,5-c]pyridine core. These strategies allow for the sequential introduction of functional groups and the careful construction of the heterocyclic rings.
A representative multi-step synthesis starts with a commercially available substituted pyridine. For example, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, a closely related isomer, begins with 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov This starting material undergoes aminothiazole formation with potassium thiocyanate. The resulting amino group is then protected, for instance with a Boc group, to allow for selective reactions at other positions. Subsequent Suzuki cross-coupling with a boronic acid ester introduces a substituted phenyl ring. Finally, reduction of a nitro group on the introduced substituent provides a key intermediate for further elaboration. nih.gov This systematic approach highlights the utility of multi-step strategies in building complex heterocyclic systems.
A different multi-step approach leading to thiazolo[4,5-b]pyridines involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. dmed.org.ua The resulting amide is then thionated using phosphorus pentasulfide, followed by oxidative cyclization to yield the fused thiazolopyridine system. dmed.org.ua
| Step | Description | Reagents/Conditions |
| 1 | Aminothiazole Formation | Potassium thiocyanate |
| 2 | Amine Protection | Boc anhydride |
| 3 | Suzuki Coupling | Pd(dppf)Cl2, boronic acid ester |
| 4 | Nitro Group Reduction | Fe/NH4Cl |
Regioselective Functionalization for 2-Substituted Thiazolo[4,5-c]pyridines
The introduction of substituents at specific positions of the thiazolo[4,5-c]pyridine core is crucial for modulating its chemical and biological properties. Regioselective functionalization at the 2-position is of particular interest for synthesizing compounds like 2-Ethyl tandfonline.comresearchgate.netthiazolo[4,5-c]pyridine.
One method to achieve this involves the use of a pre-functionalized thiazolo[4,5-c]pyridine. For example, a 2-(methylsulfonyl)thiazolo[4,5-c]pyridine can serve as a versatile intermediate. The methylsulfonyl group acts as a good leaving group, allowing for nucleophilic substitution at the 2-position. The synthesis of ethyl 4-[(thiazolo[4,5-c]pyridin-2-yl)amino]-1-piperidinecarboxylate was achieved by reacting 2-(methylsulfonyl)thiazolo[4,5-c]pyridine with ethyl 4-amino-1-piperidinecarboxylate. prepchem.com This strategy could potentially be adapted to introduce an ethyl group by using an appropriate ethyl nucleophile.
Direct C-H functionalization methods are also becoming increasingly important for the regioselective alkylation of pyridines and related heterocycles. chemrxiv.org While a specific application to 2-Ethyl tandfonline.comresearchgate.netthiazolo[4,5-c]pyridine is not detailed in the provided results, the development of methods for the C-4 alkylation of pyridines using a removable blocking group suggests that similar strategies could be developed for the targeted functionalization of the thiazolo[4,5-c]pyridine system. chemrxiv.org
Modern Synthetic Advancements in Thiazolopyridine Synthesis
Modern synthetic chemistry has introduced several advancements that have been applied to the synthesis of thiazolopyridines, leading to more efficient, environmentally friendly, and versatile methods.
Microwave-assisted synthesis has been shown to be an efficient method for the preparation of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.
The use of solid-phase synthesis has also been explored for the preparation of thiazolo[4,5-b]pyridine derivatives. researchgate.net This technique allows for the easy purification of intermediates and the potential for automated synthesis. The strategy involves a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with an alpha-halo ketone to afford a thiazole resin, which is then converted to the desired thiazolopyridine resin via a Friedländer protocol under microwave irradiation. researchgate.net
Furthermore, the development of novel catalytic systems, such as the use of zinc oxide nanoparticles as a catalyst for the reaction between 2-aminopyridine-3-thiol and an acryloyl benzaldehyde (B42025) derivative, showcases the move towards more sustainable and efficient synthetic protocols. dmed.org.ua
| Advancement | Description | Example Application |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua |
| Solid-Phase Synthesis | Use of a solid support to facilitate purification. | Traceless synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines. researchgate.net |
| Nanoparticle Catalysis | Use of nanoparticles as efficient and recyclable catalysts. | ZnO nanoparticle-catalyzed synthesis of thiazolo[4,5-b]pyridines. dmed.org.ua |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and enhancing product purity. This technology is particularly effective for the synthesis of heterocyclic compounds like thiazolopyridines by enabling rapid heating to target temperatures.
Microwave irradiation has been successfully employed in the synthesis of various fused pyrimidine (B1678525) and thiazole systems, which are structurally related to thiazolopyridines. For instance, a catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave conditions at 140 °C. mdpi.com This approach involves a tandem reaction of enaminonitriles and benzohydrazides, demonstrating the utility of microwave heating for achieving cyclization in short reaction times with good to excellent yields. mdpi.com Similarly, novel thiazolyl-pyridazinediones have been prepared via a microwave-assisted one-pot, three-component reaction, showcasing the efficiency of this method in constructing complex heterocyclic systems. nih.gov
In the context of thiazole-containing scaffolds, microwave assistance has been used for the preparation of symmetrical thiazolo[5,4-d]thiazoles. rsc.org This two-step sequence involves the condensation of aldehydes with dithiooxamide (B146897) followed by an oxidation/aromatization step, with microwave activation significantly reducing reaction times compared to conventional heating. rsc.org Another relevant example is the synthesis of thiazolopyrimidine derivatives, where microwave irradiation is used to facilitate the reaction between 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrile. nih.gov This method is noted for its improved yields, reduced reaction times, and alignment with green chemistry principles. nih.gov
The Friedländer protocol, a classic method for quinoline (B57606) synthesis, can be adapted for pyridone-annulated systems and is often accelerated by microwave energy. For example, the synthesis of thiazolo[4,5-b]pyridine derivatives on a solid support utilizes microwave irradiation for the Friedländer cyclization step. nih.govacs.org These examples collectively suggest that microwave-assisted protocols are highly applicable for the efficient synthesis of the beilstein-journals.orgnih.govthiazolo[4,5-c]pyridine core and its derivatives.
Table 1: Examples of Microwave-Assisted Synthesis of Analogous Heterocyclic Systems
| Scaffold | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Toluene, 140 °C, Microwave | Catalyst-free, Short reaction time, Good yields | mdpi.com |
| Thiazolo[3,2-a]pyrimidines | Thioxopyrimidine derivatives, Bromomalononitrile | Microwave irradiation | Yield enhancement, Time saving, Environmentally friendly | nih.gov |
| Thiazolo[5,4-d]thiazoles | Aldehydes, Dithiooxamide, 1,4-Benzoquinone | Microwave irradiation | Good yields, Reduced excess of aldehyde | rsc.org |
| Thiazolyl-pyridazinediones | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol, 150 °C, 500W, Microwave | One-pot, Three-component, Efficient | nih.gov |
Solid-Phase Organic Synthesis Techniques for Derivatives
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of compound libraries for screening purposes. This technique involves attaching a starting material to a solid support (resin), performing a series of reactions, and finally cleaving the desired product from the support. SPOS is particularly well-suited for the multi-step synthesis of complex heterocyclic derivatives.
Similarly, a facile solid-phase synthesis method has been established for creating a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.com This approach also utilizes a Thorpe-Ziegler reaction and subsequent cyclization to build the core structure on a solid support. The multi-step synthesis demonstrated high yields (65–97% per step) and successfully generated a library of 57 distinct compounds, highlighting the efficiency and versatility of SPOS for producing derivatives of thiazole-fused heterocycles. mdpi.com
These methodologies demonstrate that SPOS is a robust platform for producing diverse libraries of thiazolopyridine analogs. By varying the building blocks used in the reaction sequence (e.g., α-halo ketones, amines), a wide range of substituents can be introduced onto the core structure, facilitating structure-activity relationship (SAR) studies.
Table 2: General Workflow for Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives
| Step | Description | Key Reactions | Reference |
|---|---|---|---|
| 1 | Immobilization | Attachment of a cyanocarbonimidodithioate precursor to a solid support (e.g., Merrifield resin). | nih.govresearchgate.net |
| 2 | Thiazole Formation | Thorpe-Ziegler type cyclization with an α-halo ketone to form the resin-bound thiazole ring. | nih.govmdpi.com |
| 3 | Pyridine Annulation | Friedländer protocol to construct the fused pyridine ring, often assisted by microwave irradiation. | nih.govacs.org |
| 4 | Modification & Cleavage | Oxidation of a sulfide (B99878) linker to a sulfone, followed by nucleophilic substitution with an amine which simultaneously cleaves the final product from the resin. | nih.govscite.ai |
Metal-Catalyzed Coupling Reactions for Substitution
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the late-stage functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents. Palladium and nickel catalysts are commonly used for this purpose.
For analogous structures like thiazolo[5,4-b]pyridines, the Suzuki cross-coupling reaction is a key method for introducing substituents. nih.govnih.gov In one study, a Boc-protected aminothiazole derived from 3-amino-5-bromo-2-chloropyridine was coupled with a substituted phenylboronic acid pinacol (B44631) ester. nih.gov This reaction, catalyzed by Pd(dppf)Cl₂, successfully formed a C-C bond at the 6-position of the thiazolo[5,4-b]pyridine scaffold in good yield (70%). nih.gov This strategy was instrumental in the synthesis of a library of derivatives for biological screening. nih.govnih.gov
Nickel catalysis has also proven effective for the cross-coupling of N-heterocycles. A variety of thiomethyl-substituted N-heterocycles, including pyridines and pyrimidines, undergo smooth cross-coupling with functionalized organozinc reagents at room temperature. organic-chemistry.org This reaction employs an inexpensive Ni(acac)₂/DPE-Phos catalytic system, demonstrating a versatile and mild method for functionalizing heterocyclic scaffolds. organic-chemistry.org Such a strategy could foreseeably be applied to a 2-thiomethyl- beilstein-journals.orgnih.govthiazolo[4,5-c]pyridine intermediate to introduce ethyl or other alkyl/aryl groups at the 2-position.
These metal-catalyzed methods are vital for creating structural diversity in thiazolopyridine derivatives. They allow for the precise installation of various functional groups onto the heterocyclic framework, which is essential for tuning the chemical and biological properties of the target molecules.
Table 3: Examples of Metal-Catalyzed Functionalization of Analogous Heterocycles
| Scaffold | Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | Suzuki Cross-Coupling | Pd(dppf)Cl₂, Phenylboronic acid pinacol ester | 6-position | nih.gov |
| Thiomethylated N-Heterocycles (e.g., Pyridines) | Nickel-Catalyzed Cross-Coupling | Ni(acac)₂, DPE-Phos, Organozinc reagents | Position of the thiomethyl group | organic-chemistry.org |
| Thiazolo[5,4-b]pyridine | Suzuki Cross-Coupling | Pd catalyst, Aminopyrimidinyl boronic acid | 6-position | nih.gov |
| 2-Chloropyridine | Palladium-Catalyzed Addition | Pd catalyst, Hydrazides | 2-position (N-amination) | organic-chemistry.org |
Chemical Reactivity and Functionalization of the 2 Ethyl 1 2 Thiazolo 4,5 C Pyridine System
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring within the thiazolo[4,5-c]pyridine (B1315820) system is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. researchgate.netpharmaguideline.com This characteristic makes the pyridine moiety significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. pharmaguideline.com Reactions such as nitration or halogenation require harsh conditions, and the nitrogen atom can be protonated or complex with Lewis acids, further deactivating the ring. pharmaguideline.com
In the fused 2-Ethyl hmdb.canih.govthiazolo[4,5-c]pyridine system, this deactivation persists. When electrophilic substitution is forced to occur, it is directed away from the deactivating nitrogen atom. For pyridine itself, substitution preferentially occurs at the C3 and C5 positions. researchgate.net In the fused system, this corresponds to the C4 and C7 positions on the pyridine ring. The directing influence of the fused thiazole (B1198619) ring and the ethyl group at C2 will also affect the regiochemical outcome of these reactions. While specific studies on the EAS of 2-Ethyl hmdb.canih.govthiazolo[4,5-c]pyridine are limited, functionalization is more commonly achieved through other means, such as direct C-H coupling reactions. hmdb.ca
Nucleophilic Substitution Reactions on the Halogenated Thiazolopyridine Core
A more effective strategy for functionalizing the pyridine ring of the thiazolopyridine core involves nucleophilic aromatic substitution (SNAr) on halogenated precursors. Halogen atoms, particularly at the C4 and C7 positions, serve as excellent leaving groups, enabling the introduction of a wide variety of substituents.
Research on related halogenated thiazolopyridine and thiadiazolopyridine systems demonstrates the viability of this approach. For instance, 4,7-dibromo- hmdb.canih.govnist.govthiadiazolo[3,4-c]pyridine readily undergoes nucleophilic substitution with nucleophiles such as alcohols, amines, and thiols. Similarly, 4-chloro hmdb.canih.govthiazolo[4,5-d] hmdb.canih.govnih.govtriazines, prepared from the corresponding amino-thiazoles, can be substituted by secondary amines. Another powerful method is the nickel-catalyzed cross-electrophile coupling, which allows for the alkylation of chloropyridines. hmdb.ca These examples strongly suggest that a 4- or 7-halo-2-Ethyl hmdb.canih.govthiazolo[4,5-c]pyridine would be an excellent substrate for introducing diverse functional groups via nucleophilic substitution.
| Precursor Type | Nucleophile | Reagents/Conditions | Product Type | Reference |
| Halogenated Thiazolopyridine | Amines | Base, THF | Amino-thiazolopyridine | |
| Halogenated Thiazolopyridine | Alcohols (Alkoxides) | Base | Alkoxy-thiazolopyridine | |
| Halogenated Thiazolopyridine | Thiols (Thiolates) | Base | Thioether-thiazolopyridine | |
| Chloropyridine Derivative | Alkyl Bromides | Ni-catalyst, Zinc | Alkyl-pyridine Derivative | hmdb.ca |
Derivatization and Modification of the Ethyl Moiety at Position 2
The ethyl group at the C2 position of the thiazole ring is not merely a passive substituent; its alpha-carbon (the -CH2- group) is activated by the adjacent thiazole ring. The protons on this carbon are acidic and can be removed by a strong base. nih.gov This reactivity is analogous to that observed in other 2-alkylthiazoles and related heterocyclic systems. researchgate.netnih.gov
Deprotonation, typically achieved with organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA), generates a carbanion that can react with a variety of electrophiles. researchgate.netnih.gov This allows for the extension of the ethyl side chain and the introduction of new functional groups. Common reactions include:
Alkylation: Reaction with alkyl halides to introduce longer or branched alkyl chains. researchgate.net
Condensation: Reaction with aldehydes or ketones to form new carbon-carbon bonds, which can lead to alcohol or alkene products. 2-methylthiazole (B1294427) is known to undergo condensation with aromatic aldehydes. nih.gov
| Reaction Type | Reagents | Product | Description | Reference |
| Deprotonation | n-BuLi or LDA in THF | 2-(1-Lithioethyl)thiazolopyridine | Formation of a nucleophilic carbanion on the α-carbon of the ethyl group. | researchgate.netnih.gov |
| Alkylation | 1. LDA2. Alkyl Halide (R-X) | 2-(1-Alkyl-ethyl)thiazolopyridine | Extends the carbon chain at the α-position. | researchgate.net |
| Condensation | 1. Base2. Aldehyde (R-CHO) | 2-(1-Hydroxy-2-propyl)thiazolopyridine | Forms a secondary alcohol by attacking the aldehyde carbonyl. | nih.gov |
Cycloaddition Reactions Involving the Fused System
The fused thiazolopyridine system can participate in cycloaddition reactions, offering pathways to more complex polycyclic structures. These reactions can involve either the pyridine or the thiazole portion of the molecule, often requiring prior activation.
One potential pathway is through a 1,3-dipolar cycloaddition. By forming an N-oxide on the pyridine nitrogen, the system can act as a 1,3-dipole. Research on thiazolo[5,4-d]pyrimidine (B3050601) 1-oxides has shown they undergo cycloaddition with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to a ring transformation of the thiazole moiety. nih.gov Another approach involves generating a pyridyne intermediate from a di-halogenated thiazolopyridine. These highly reactive species can undergo [4+2] or 1,3-dipolar cycloadditions. For example, pyridynes react with organic azides to afford triazolopyridines. nih.gov
Ring-Opening and Rearrangement Pathways of Thiazolopyridine Structures
Under certain conditions, the thiazolopyridine ring system can undergo ring-opening or rearrangement reactions. These transformations can be synthetically useful for accessing different heterocyclic scaffolds.
One documented pathway is the cleavage of the thiazole ring. In studies on the related hmdb.canih.govthiazolo[4,5-b]pyridine (B1357651) isomer, treatment with silane (B1218182) reagents at elevated temperatures resulted in the cleavage of the C-S and C-N bonds of the thiazole ring, leading to the formation of disulfide products. nist.gov This indicates that the thiazole ring, while aromatic, has latent instability that can be exploited.
Rearrangement reactions are also possible, particularly involving N-oxides. The functionalization of thiazolo[4,5-c]pyridines has been achieved through N-oxide rearrangement chemistry, which can be used to introduce substituents at the 4- and 6-positions of the pyridine ring. hmdb.ca
Redox Chemistry of the Thiazole and Pyridine Moieties
The thiazole and pyridine rings exhibit distinct redox properties. The thiazole portion of the molecule is generally more susceptible to reduction, while the sulfur atom can be oxidized.
Selective reduction of the thiazole ring has been demonstrated in the hmdb.canih.govthiazolo[4,5-b]pyridine system. Using borohydride (B1222165) reagents, the C=N bond of the thiazole ring can be reduced to afford the corresponding 2,3-dihydro hmdb.canih.govthiazolo[4,5-b]pyridine. nist.gov Notably, the pyridine ring remains intact under these conditions, highlighting the chemoselectivity of the reduction. nist.gov
Conversely, the sulfur atom in the thiazole ring can be oxidized. A common transformation is the oxidation of the sulfide (B99878) to a sulfone (-SO2-). This oxidation significantly alters the electronic properties of the ring and can be used as a synthetic strategy to activate adjacent positions for nucleophilic attack.
Spectroscopic Data for 2-Ethyl nih.govchemicalbook.comthiazolo[4,5-c]pyridine Not Found in Publicly Available Scientific Literature
Extensive searches of scientific databases and chemical literature have failed to yield specific experimental spectroscopic data for the compound 2-Ethyl nih.govchemicalbook.comthiazolo[4,5-c]pyridine . While information is available for related isomers, such as thiazolo[4,5-b]pyridines and thiazolo[3,2-a]pyridines, and for more complex molecules containing the nih.govchemicalbook.comthiazolo[4,5-c]pyridine core, no publications or database entries detailing the synthesis and subsequent characterization of the specific target compound were identified.
Consequently, it is not possible to provide the detailed analysis requested for the following sections:
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 1 2 Thiazolo 4,5 C Pyridine
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The generation of scientifically accurate content, including the requested data tables and detailed research findings, is contingent upon the availability of published experimental results. Without access to primary literature sources that have characterized 2-Ethyl nih.govchemicalbook.comthiazolo[4,5-c]pyridine (B1315820), any attempt to populate the outlined article would rely on speculation or data from structurally different compounds, which would be scientifically unsound and misleading.
Researchers interested in this specific molecule may need to perform its synthesis and spectroscopic analysis as novel research.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Specific IR and UV-Vis spectroscopic data for 2-Ethylthiazolo[4,5-c]pyridine are not available. This analysis would typically reveal key functional groups and electronic transitions within the molecule.
Elemental Analysis for Empirical Formula Confirmation
No experimental elemental analysis data for 2-Ethylthiazolo[4,5-c]pyridine could be located. This analysis is crucial for confirming the empirical formula of a synthesized compound.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Detailed X-ray crystallographic data, which would provide insights into the solid-state structure, bond lengths, bond angles, and intermolecular interactions of 2-Ethylthiazolo[4,5-c]pyridine, is not available. While crystallographic information for the related compound 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine exists, it cannot be used to accurately describe the target molecule.
Computational Chemistry and Theoretical Studies of 2 Ethyl 1 2 Thiazolo 4,5 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the target molecule, DFT calculations would provide foundational insights into its stability and electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
TD-DFT is the primary method for studying the electronic excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. researchgate.netdntb.gov.ua A TD-DFT analysis of 2-Ethyl researchgate.netresearchgate.netthiazolo[4,5-c]pyridine (B1315820) would calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). This would help in understanding the molecule's color and its behavior upon absorbing light. Without specific TD-DFT calculations, no data on absorption maxima or excited state characteristics can be presented.
Quantum Chemical Parameters and Reactivity Descriptors
From the energies of the HOMO and LUMO, various quantum chemical parameters that describe the global reactivity of a molecule can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating reactivity.
Calculating these descriptors for 2-Ethyl researchgate.netresearchgate.netthiazolo[4,5-c]pyridine requires the precise HOMO and LUMO energy values from a DFT calculation.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For 2-Ethyl researchgate.netresearchgate.netthiazolo[4,5-c]pyridine, NBO analysis would quantify hyperconjugative interactions and intramolecular charge transfer, revealing the stabilization energy associated with electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. This quantitative data is not available from existing literature.
Solvation Models in Computational Studies
The investigation of solvation effects is a critical component of computational chemistry, providing insights into a molecule's behavior in different solvent environments, which is crucial for predicting reactivity, stability, and solubility. Typically, these studies employ either explicit solvent models, where individual solvent molecules are considered, or implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant.
For a compound like 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine, a theoretical study would involve calculating properties such as solvation free energy in various solvents. This data helps in understanding its solubility and the thermodynamics of its interaction with different media.
Table 1: Hypothetical Solvation Free Energy Data for 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |
| Water | 78.39 | Data Not Available |
| Ethanol | 24.55 | Data Not Available |
| Acetone | 20.70 | Data Not Available |
| Chloroform | 4.81 | Data Not Available |
| Toluene | 2.38 | Data Not Available |
This table is for illustrative purposes only. No published data is available for this compound.
Without experimental or computational data, any discussion on the solvation of 2-Ethyl nih.govresearchgate.netthiazolo[4,5-c]pyridine remains speculative. A computational study would be necessary to generate the data required for a thorough analysis. Such a study would typically involve geometry optimization of the molecule in the gas phase and in the presence of different solvent models, followed by frequency calculations to confirm the nature of the stationary points and to compute thermodynamic properties.
Structure Activity Relationship Sar Principles and Molecular Interactions of Thiazolopyridine Scaffolds
Influence of Substituents on Molecular Recognition and Ligand-Target Interaction Potentials
Molecular recognition between a ligand, such as a thiazolopyridine derivative, and its biological target is a highly specific process governed by a variety of non-covalent interactions. The substituents on the thiazolopyridine scaffold dictate the molecule's size, shape, and electronic properties, which in turn determines its ability to fit into a target's binding pocket and form key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While specific research focusing solely on the 2-ethyl group in 2-Ethyl dmed.org.uanih.govthiazolo[4,5-c]pyridine (B1315820) is limited, the influence of substituents at the 2-position of the thiazole (B1198619) ring is a critical aspect of SAR studies for this class of compounds. The group at this position often extends into a specific pocket of the target protein, and its characteristics can significantly modulate the compound's interaction profile.
The pyridine (B92270) portion of the thiazolopyridine scaffold offers multiple positions for substitution, and modifications here are known to significantly affect interaction specificity and potency. mdpi.com The nitrogen atom in the pyridine ring itself can act as a hydrogen bond acceptor, a key interaction for anchoring the scaffold to many biological targets, particularly protein kinases. nih.gov
Research on related thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors has shown that functionalization at various positions on the pyridine ring is a viable strategy for improving activity and overcoming drug resistance. nih.gov For instance, the placement of specific groups can influence the molecule's orientation in the binding site, allowing it to engage with different amino acid residues and thereby altering its target specificity. Studies on general pyridine derivatives have found that the presence and position of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it. mdpi.com
The table below summarizes the general impact of pyridine ring substitutions on the activity of heterocyclic compounds, based on broader studies.
Table 1: General Effects of Pyridine Ring Substitutions on Biological Activity
| Functional Group | General Effect on Activity | Potential Interaction Type |
|---|---|---|
| Amino (-NH₂) | Often enhances activity mdpi.com | Hydrogen bond donor/acceptor |
| Hydroxyl (-OH) | Can enhance activity mdpi.com | Hydrogen bond donor/acceptor |
| Methoxy (-OCH₃) | Can enhance activity mdpi.com | Hydrogen bond acceptor, steric influence |
| Halogens (e.g., -Cl, -Br) | Variable; can decrease activity mdpi.com | Alters electronics, can form halogen bonds |
This table is a generalized summary based on findings for various pyridine derivatives and may not be universally applicable to all thiazolopyridine scaffolds.
The thiazole ring is a versatile and crucial component of many pharmacologically active agents. nih.govnih.gov It is not merely a linker; its sulfur and nitrogen heteroatoms, along with its aromaticity, contribute significantly to the electronic and physicochemical properties of the entire molecule. nih.gov Modifications to this ring, either by altering substituents or by replacing the ring system itself, can have a profound impact.
Structure-activity relationship analyses have revealed that the presence of electron-withdrawing or electron-donating groups on the thiazole moiety can be beneficial for certain biological activities. nih.gov For example, in some series, para-halogen-substituted phenyl groups attached to the thiazole ring are important for activity. nih.gov The thiazole ring itself can participate in various interactions and is a key synthon in the production of a wide range of chemical compounds with diverse therapeutic potentials. nih.gov Its structural integrity and electronic nature are often essential for maintaining the correct geometry required for effective target binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolopyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. dmed.org.uanih.gov
The foundation of any QSAR model is the calculation of molecular descriptors. nih.gov These are numerical values that describe the physicochemical, topological, electronic, or geometric properties of a molecule. researchgate.net For thiazolopyridine derivatives, a wide array of descriptors can be calculated from their 2D or 3D structures.
The process of building a QSAR model typically involves these steps:
Data Set Collection: A series of thiazolopyridine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Software is used to calculate hundreds or thousands of molecular descriptors for each compound in the series. nih.gov
Data Splitting: The compounds are divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are employed to create a mathematical equation that correlates a selection of the best descriptors with the observed biological activity. dmed.org.ualaccei.org Genetic algorithms are often used to select the most relevant subset of descriptors from the vast number calculated. dmed.org.ua
Model Validation: The model's statistical robustness and predictive ability are rigorously assessed using internal (e.g., leave-one-out cross-validation) and external (predicting the activity of the test set compounds) validation methods. dmed.org.ua
The table below lists some common molecular descriptors used in QSAR studies of heterocyclic compounds like thiazolopyridines.
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded | Source |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | Size and mass of the molecule | researchgate.net |
| Topological | Wiener Index, Kappa Indices | Molecular branching and shape | researchgate.net |
| Electrostatic | Molar Refractivity (MR), Polarizability (Pol) | Electron distribution and polarizability | researchgate.net |
| Quantum Chemical | E-HOMO, E-LUMO, Dipole Moment | Electronic energy levels, charge distribution | researchgate.net |
| Thermodynamic | LogP (Partition Coefficient) | Lipophilicity/hydrophobicity | researchgate.net |
| Geometric | Surface Area Grid (SAG) | Molecular surface area | researchgate.net |
The ultimate goal of a QSAR model is to provide a clear correlation between specific structural features and the compound's affinity for its target. The final QSAR equation reveals which molecular properties are most influential in determining biological activity.
For instance, a QSAR study on a series of antitubercular compounds found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity, suggesting that increasing these properties could lead to more potent compounds. nih.gov Conversely, another descriptor was negatively correlated, indicating that a decrease in its value would be beneficial. nih.gov
In a hypothetical QSAR model for a series of thiazolopyridine derivatives, the equation might look like:
pIC₅₀ = c₀ + (c₁ * LogP) - (c₂ * Molecular_Volume) + (c₃ * Dipole_Moment)
In this example:
A positive coefficient for LogP would suggest that higher lipophilicity is favorable for activity, perhaps due to better membrane permeability or hydrophobic interactions in the binding pocket.
A negative coefficient for Molecular Volume could indicate that excessively large molecules are detrimental, likely due to steric clashes within the binding site.
A positive coefficient for Dipole Moment might imply that strong polar interactions are important for binding affinity.
By interpreting these correlations, medicinal chemists can make informed decisions about which parts of the 2-Ethyl dmed.org.uanih.govthiazolo[4,5-c]pyridine scaffold to modify to enhance its desired molecular interaction affinities.
Molecular Docking and Dynamics Simulations for Elucidating Putative Binding Modes
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the binding modes of ligands within the active sites of biological targets. For the thiazolopyridine scaffold, these methods provide crucial insights into the intermolecular interactions that govern biological activity, guiding the rational design of more potent and selective derivatives. While specific studies on 2-Ethyl nih.govthiazolo[4,5-c]pyridine are not extensively documented in public literature, research on closely related derivatives offers significant understanding of the scaffold's binding potential.
A notable example is the derivative Ethyl {2-[( nih.govthiazolo[4,5-c]pyridine-2-carbonyl)amino]thiophene-3-carbonyl}carbamate, also known as TCA007 or by its PDB ligand code 9W6. This compound has been utilized in computational studies to validate docking protocols due to its co-crystallized structure with certain enzymes, providing a reliable reference for the accuracy of the simulation methods. nih.govnih.gov
Molecular docking simulations have been employed to study the interaction of this nih.govthiazolo[4,5-c]pyridine derivative with various Cytochrome P450 (CYP) isoforms, which are critical enzymes in drug metabolism. nih.gov In one such study, docking protocols were validated by redocking the co-crystallized ligand into the active site of human CYP2C9 (PDB: 5W0C), achieving a root mean square deviation (RMSD) of 0.15 Å, indicating a high degree of accuracy for the docking method. nih.gov These validated protocols are then used to predict the binding of other novel compounds. nih.govistanbul.edu.tr The docking of the reference thiazolopyridine derivative into various CYP isoforms, including 1A2, 2C8, and 3A4, serves as a benchmark for evaluating the potential interactions and metabolic profiles of new chemical entities. nih.gov
Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, assessing the stability of interactions over time in a simulated physiological environment. MD simulations were performed on the complex of the nih.govthiazolo[4,5-c]pyridine derivative (TCA007) with the enzyme CYP51 from Trypanosoma cruzi, a key target in the development of treatments for Chagas disease. nih.govresearchgate.net These simulations help to understand the persistence of the binding interactions and calculate the binding free energies (ΔGb), which provide a more quantitative measure of binding affinity. nih.govresearchgate.net Such studies indicated that derivatives could form stable complexes within the enzyme's active site, highlighting the potential of the thiazolopyridine scaffold for designing selective enzyme inhibitors. researchgate.net
The data from these computational studies are summarized in the table below, illustrating the application of these techniques to understand the molecular interactions of the nih.govthiazolo[4,5-c]pyridine scaffold.
Table 1: Molecular Docking & Dynamics Simulation Data for a nih.govThiazolo[4,5-c]pyridine Derivative
| Ligand | Target Protein (PDB ID) | Simulation Type | Key Findings |
| Ethyl {2-[( nih.govthiazolo[4,5-c]pyridine-2-carbonyl)amino]thiophene-3-carbonyl}carbamate (TCA007 / 9W6) | Human CYP2C9 (5W0C) | Molecular Docking (Redocking Validation) | Achieved a low RMSD value (0.15 Å), validating the accuracy of the docking protocol for this enzyme. nih.gov |
| Ethyl {2-[( nih.govthiazolo[4,5-c]pyridine-2-carbonyl)amino]thiophene-3-carbonyl}carbamate (9W6) | Human CYP1A2 (2HI4), CYP2C8 (2VN0), CYP3A4 (2V0M) | Molecular Docking (Reference) | Used as a co-crystallized ligand to validate docking simulations for predicting interactions of new compounds with various CYP isoforms. nih.gov |
| Ethyl {2-[( nih.govthiazolo[4,5-c]pyridine-2-carbonyl)amino]thiophene-3-carbonyl}carbamate (TCA007) | Trypanosoma cruzi CYP51 | Molecular Docking & Molecular Dynamics | Used to validate docking protocols and assess the stability of the ligand-protein complex over time. nih.govresearchgate.net |
Advanced Applications of Thiazolopyridine Compounds in Chemical Biology Research
Development of Thiazolopyridine-Based Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools in chemical biology for the real-time monitoring of biological molecules and pathways in living systems. The unique photophysical properties of certain thiazolopyridine derivatives make them excellent candidates for the development of fluorescent probes.
A notable example is a fluorescent probe based on the thiazolo[4,5-b]pyridine (B1357651) scaffold, named 2-HPTP, which was developed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrates a significant fluorescent enhancement and a notable red-shift in its emission wavelength upon binding to Zn²⁺, forming a 1:1 complex. nih.gov The detection limit for Zn²⁺ was determined to be 3.48 x 10⁻⁷ M, showcasing its high sensitivity. nih.gov
Crucially, 2-HPTP is cell membrane-permeable and exhibits high photostability, allowing for the monitoring of intracellular Zn²⁺ concentration changes. nih.gov Further studies using co-staining experiments revealed that the probe has a high selectivity for lysosomes within living cells. nih.gov The practical applicability of this thiazolopyridine-based probe was further demonstrated in a living organism, the nematode C. elegans, where it successfully imaged fluctuations in Zn²⁺ concentration in tissues. nih.gov Such probes are invaluable for elucidating the roles of metal ions in biological processes and their links to various diseases.
Scaffold Diversity and Design Principles for Novel Molecular Systems in Target Identification
The thiazolopyridine scaffold offers significant opportunities for generating molecular diversity, which is a cornerstone of modern drug discovery and target identification. Its bicyclic nature provides a rigid core from which various functional groups can be projected in well-defined spatial orientations, allowing for fine-tuning of interactions with biological targets.
Key Design Principles and Research Findings:
Privileged Scaffold: The thiazolo[5,4-b]pyridine (B1319707) core is considered a privileged structure due to its structural similarity to biologically important molecules like purines. nih.gov This allows derivatives to act as inhibitors for a wide range of enzymes, particularly kinases.
Kinase Inhibition: Thiazolopyridine derivatives have been extensively developed as kinase inhibitors. For instance, derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Docking studies have shown that the N-heterocyclic core of these compounds can form crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. nih.gov
Overcoming Drug Resistance: A significant area of research is the development of thiazolopyridine-based inhibitors that can overcome resistance to existing drugs. Novel thiazolo[5,4-b]pyridine derivatives have been synthesized as c-KIT inhibitors to combat imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). nih.gov One derivative, 6r, was found to be potent against a c-KIT double mutant that is resistant to imatinib. nih.gov Similarly, new thiazolo[5,4-b]pyridine analogs have been designed as epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors targeting resistance mutations in non-small cell lung cancer. nih.gov
Structure-Activity Relationship (SAR) Studies: The functionalization at different positions of the thiazolopyridine ring is a key design principle. For example, in the development of c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was explored for the first time to identify novel inhibitors. nih.gov SAR studies on thiazolo[5,4-b]pyridines as PI3K inhibitors revealed that a sulfonamide functionality was a key structural unit for activity. nih.gov
Solid-Phase Synthesis for Library Generation: To explore the chemical space around the thiazolopyridine scaffold efficiently, solid-phase synthesis methodologies have been developed. This allows for the creation of large libraries of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives, which can then be screened for biological activity. acs.org
Chemoinformatic and Cheminformatics Analysis of Thiazolopyridine Chemical Space
Cheminformatics plays a pivotal role in modern drug discovery by enabling the analysis of large chemical datasets to identify promising lead compounds and to understand the relationship between chemical structure and biological activity. For the thiazolopyridine chemical space, computational approaches are used to guide the design and synthesis of new derivatives.
Key Applications and Findings:
In Silico Screening and Molecular Docking: Computational methods are routinely used to predict the binding affinity of thiazolopyridine derivatives to their biological targets. For instance, in the development of thiazolo-pyridopyrimidines as cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, molecular docking was used to predict the interactions of designed compounds with the crystal structure of the target protein. tbzmed.ac.ir This allowed for the selection of the most promising compounds for synthesis and biological testing. Similarly, molecular docking simulations of thiazolo[5,4-b]pyridine derivatives with EGFR-TK revealed key interactions, such as hydrogen bonding with Cys797, which are crucial for their inhibitory activity. nih.gov
ADME/T Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel thiazolopyridine derivatives. This early-stage in silico assessment helps to prioritize compounds with favorable drug-like properties and to identify potential liabilities, thereby reducing the attrition rate in later stages of drug development. tbzmed.ac.ir
Molecular Dynamics Simulations: To gain a deeper understanding of the stability of the ligand-protein complex, molecular dynamics simulations are employed. For the most promising thiazolo-pyridopyrimidine CDK4/6 inhibitors, these simulations revealed a high level of stability within the binding site of the protein, further validating their potential as lead compounds. tbzmed.ac.ir
Exploration of Thiazolopyridines in Supramolecular Chemistry and Materials Science
The applications of thiazolopyridine derivatives extend beyond the realm of biology into materials science. The electronic properties and the potential for self-assembly of these heterocyclic systems make them interesting building blocks for novel materials.
In supramolecular chemistry, the ability of the nitrogen atoms in the pyridine (B92270) ring and the sulfur and nitrogen atoms in the thiazole (B1198619) ring to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them attractive synthons for the construction of more complex, self-assembled architectures. For example, N-(5-ethyl- nih.govnih.govacs.org-thiadiazole-2-yl)-toluenesulfonamidate, a related heterocyclic compound, has been used as a ligand to synthesize copper (II) complexes with specific coordination geometries. documentsdelivered.com This demonstrates the potential of such scaffolds to act as building blocks in crystal engineering and the design of functional supramolecular materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Ethyl[1,3]thiazolo[4,5-c]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via BH3-mediated reduction using tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid catalyst. Key steps include halogenation, Suzuki-Miyaura coupling for substituent introduction, and controlled reduction to avoid over-saturation. Reaction temperature (e.g., reflux in toluene) and stoichiometric ratios (e.g., 4.0 equiv methylboronic acid) significantly impact yield. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) is critical for isolating high-purity products .
Q. How do structural modifications like ethyl substitution impact the compound’s physicochemical properties?
- Methodology : Ethyl substitution at the 2-position reduces lipophilicity (LogP) compared to bulkier substituents like bromine. For instance, brominated analogs exhibit LogP values up to 3.17, whereas ethyl derivatives show lower LogP (~1.59–2.28) and higher water solubility (up to 173 mg/L at pH 2.3). These properties are evaluated using shake-flask experiments with HPLC-UV quantification .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodology : 1H/13C NMR confirms regiochemistry and substituent placement, particularly for distinguishing thiazole vs. thiazoline moieties. FTIR identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves ambiguous stereochemistry in dihydro derivatives .
Q. What in vitro assays are recommended for preliminary assessment of herbicidal or antimicrobial activity?
- Methodology : For herbicidal activity, acyl-ACP thioesterase inhibition assays are used to measure enzyme activity via UV-Vis spectroscopy. Antimicrobial screening involves broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with resazurin as a viability indicator .
Advanced Research Questions
Q. How can researchers address contradictory data between in vitro efficacy and in vivo selectivity?
- Methodology : Use dose-response studies in greenhouse trials to identify selectivity windows. For example, compound 7b showed full weed control at 50–150 g/ha with minimal crop damage (<20% in corn), whereas structural analogs like 5 caused significant phytotoxicity. Adjust substituents (e.g., halogens) to balance LogP and target binding while monitoring soil mobility via HPLC-MS .
Q. What strategies are effective in minimizing side reactions during the synthesis of dihydrothiazolopyridine derivatives?
- Methodology : Optimize Lewis acid catalysts (e.g., B(C6F5)3) to suppress debromination during BH3-mediated reduction. Control reaction pH during aminoborane cleavage with formic acid to avoid over-oxidation. Use scavengers like ammonium pyrrolidinedithiocarbamate to remove residual Pd catalysts post-Suzuki coupling .
Q. How does the introduction of halogen substituents affect the biological activity and LogP of thiazolopyridine derivatives?
- Methodology : Bromine at the 6-position increases LogP (e.g., 13c: LogP 3.17) and enhances herbicidal persistence but may reduce water solubility. Compare in vitro IC50 values (e.g., acyl-ACP inhibition) with in vivo preemergence efficacy to identify optimal halogen placement. Use QSAR modeling to predict bioactivity based on substituent electronic effects .
Q. What methodological approaches are used to correlate structural features with crop selectivity in greenhouse trials?
- Methodology : Conduct structure-activity relationship (SAR) studies with systematic substituent variations. For example, 2-ethyl groups in 7b improved corn tolerance compared to methyl analogs. Pair metabolomic profiling (LC-MS) of crop vs. weed species to identify detoxification pathways (e.g., glutathione conjugation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
